molecular formula C10H10F3N B11901742 1-Methyl-5-(trifluoromethyl)indoline

1-Methyl-5-(trifluoromethyl)indoline

Cat. No.: B11901742
M. Wt: 201.19 g/mol
InChI Key: KULYGZWFJTYCFC-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)indoline is a chemical compound belonging to the indoline family, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(trifluoromethyl)indoline can be synthesized through various methods. Another method includes the use of palladium-catalyzed cycloaddition reactions involving trifluoromethyl benzoxazinanones and sulfur ylides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of specialized equipment to handle reactive intermediates and maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)indoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(trifluoromethyl)indoline is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)-2,3-dihydroindole

InChI

InChI=1S/C10H10F3N/c1-14-5-4-7-6-8(10(11,12)13)2-3-9(7)14/h2-3,6H,4-5H2,1H3

InChI Key

KULYGZWFJTYCFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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